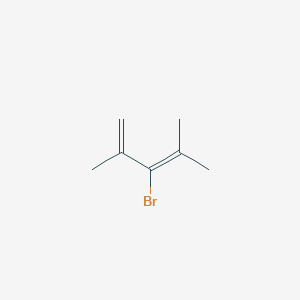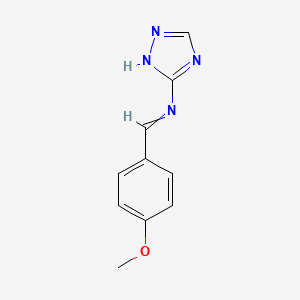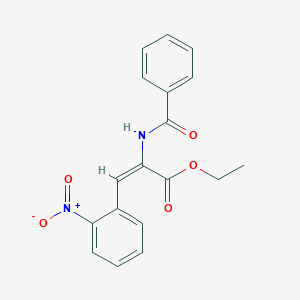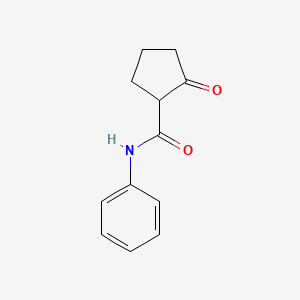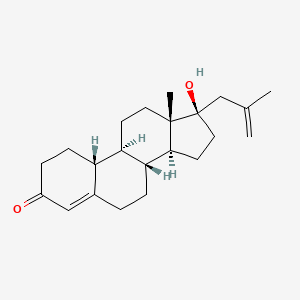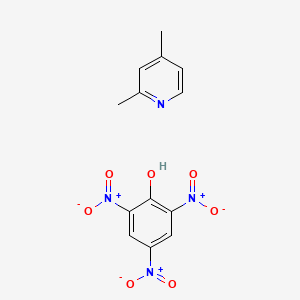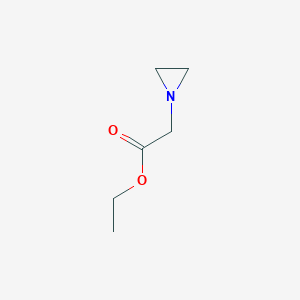
(2e)-2-(Hexadecylimino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-2-(Hexadecylimino)propanoic acid is an organic compound that belongs to the class of imino acids It is characterized by the presence of a hexadecyl group attached to the imino nitrogen and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(Hexadecylimino)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of hexadecylamine with an appropriate α-keto acid under acidic conditions to form the imino acid. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2e)-2-(Hexadecylimino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted imino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2e)-2-(Hexadecylimino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2e)-2-(Hexadecylimino)propanoic acid involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hexadecyl group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2e)-2-(Octadecylimino)propanoic acid: Similar structure with an octadecyl group instead of a hexadecyl group.
(2e)-2-(Dodecylimino)propanoic acid: Contains a dodecyl group in place of the hexadecyl group.
(2e)-2-(Tetradecylimino)propanoic acid: Features a tetradecyl group instead of a hexadecyl group.
Uniqueness
(2e)-2-(Hexadecylimino)propanoic acid is unique due to its specific chain length and the resulting physicochemical properties. The hexadecyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments. This balance is not as effectively achieved with shorter or longer alkyl chains, highlighting the distinctiveness of this compound.
Properties
CAS No. |
6311-14-4 |
|---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-hexadecyliminopropanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h3-17H2,1-2H3,(H,21,22) |
InChI Key |
XNFPVYOZNUXUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


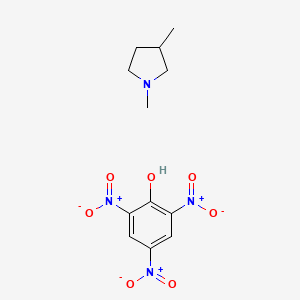
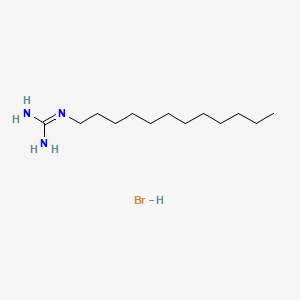
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
